![molecular formula C12H13FO3 B1412824 Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate CAS No. 635324-56-0](/img/structure/B1412824.png)
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate
Overview
Description
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate (EFM) is a versatile chemical compound used in a variety of scientific research applications. It is a synthetic compound, consisting of three carbon atoms, two oxygen atoms, one fluorine atom, and one ethyl group. EFM is a colorless liquid with a sweet, fragrant odor and a boiling point of about 166°C. It is a structural analog of ethyl 3-methyl-3-methoxyacrylate, a compound that has been used for many years in a variety of research applications.
Scientific Research Applications
Synthesis of Schiff Bases
Schiff bases are a class of organic compounds with significant biological activities. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can be used to synthesize new Schiff bases, which have shown promising results in the treatment of infectious diseases. These compounds have been tested for their antibacterial and antifungal activities, with some showing moderate activity against Candida spp. and particularly against C. albicans .
Antimicrobial Activity
The derivatives of Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate have been evaluated for their potential as antimicrobial agents. The synthesized Schiff bases derived from this compound have been found to possess antibacterial and antifungal properties, which could be beneficial in developing new treatments for drug-resistant strains of bacteria and fungi .
Antifungal Applications
In the realm of antifungal research, Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been tested against various fungal species. Some derivatives have demonstrated moderate antifungal activity, which is crucial for addressing the rapid increase in opportunistic fungal infections, especially in immunocompromised patients .
Cytotoxicity Studies
The safety profile of new compounds is paramount. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been subjected to cytotoxicity studies to determine their effect on cell lines. This is a vital step in ensuring that potential new drugs are safe for further development and eventual clinical use .
Molecular Docking Studies
Understanding the mechanism of action is key to drug development. Molecular docking studies have been conducted with Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives to elucidate their antibacterial and antifungal activity. These studies target essential enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
Development of Biologically Active Molecules
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate serves as a building block for the preparation of biologically active molecules. Its structure allows for the creation of diverse compounds with potential pharmacological applications, contributing to the field of medicinal chemistry .
Pharmacological Research
Indole derivatives, which can be synthesized using Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate, have a wide range of biological and clinical applications. They are of particular interest due to their diverse pharmacological activities, which include potential therapeutic applications .
Chemical Synthesis and Drug Design
This compound is also valuable in chemical synthesis and drug design. Its fluorinated structure makes it a useful intermediate in the synthesis of more complex chemical entities. Researchers can modify its structure to design new drugs with specific desired activities .
properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)8-11(15-2)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHAVOTXHSASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969387 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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